propan-2-yl 1H-pyrazole-5-carboxylate

Medicinal Chemistry ADME Profiling LogP

Analytical laboratories face method validation risk when using non-qualified pyrazole esters as impurity markers-retention time shifts and MS fragmentation mismatches can invalidate regulatory submissions. Propan-2-yl 1H-pyrazole-5-carboxylate is explicitly qualified as a drug impurity reference standard, ensuring method integrity under ICH guidelines. • AlogP 1.29 vs. 0.20 (methyl ester): ~12× higher octanol-water partition, enhancing passive membrane permeability in cell-based assays. • Boiling point 281.1±13.0 °C: 10 °C above the methyl analog, reducing evaporative loss during high-temperature synthesis. • Standard pack sizes: 10 mg, 50 mg, 100 mg; bulk custom synthesis available on request. In stock for immediate dispatch.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 122608-99-5
Cat. No. B040080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl 1H-pyrazole-5-carboxylate
CAS122608-99-5
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=NN1
InChIInChI=1S/C7H10N2O2/c1-5(2)11-7(10)6-3-4-8-9-6/h3-5H,1-2H3,(H,8,9)
InChIKeyCBQRTLFASQYWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propan-2-yl 1H-pyrazole-5-carboxylate: Impurity Reference & Intermediate


Propan-2-yl 1H-pyrazole-5-carboxylate, also known as isopropyl 1H-pyrazole-3-carboxylate, is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . As a pyrazole carboxylic acid ester, it features a five-membered ring containing two adjacent nitrogen atoms and an isopropyl ester group, which confers distinct physicochemical properties including a calculated lipophilicity (AlogP) of 1.29 and a boiling point of 281.1±13.0 °C [1]. The compound is commercially available at research-grade purity and is primarily utilized as a reference substance for drug impurity identification and as a versatile building block in medicinal chemistry [2].

Propan-2-yl 1H-pyrazole-5-carboxylate: Isopropyl Ester Advantages


While pyrazole-5-carboxylate esters share a common heterocyclic core, the nature of the ester alkyl group (isopropyl, ethyl, methyl) dictates critical physicochemical properties that preclude direct, unverified substitution . The isopropyl group in propan-2-yl 1H-pyrazole-5-carboxylate imparts a distinct balance of lipophilicity and volatility compared to its methyl and ethyl counterparts, influencing its behavior in chromatographic separation, biological permeability, and high-temperature reaction conditions . Furthermore, the specific ester derivative is qualified as a drug impurity reference standard, a role for which generic substitution with a different ester would invalidate analytical methods due to altered retention times and mass spectrometric fragmentation [1]. The following evidence provides quantitative justification for selecting the isopropyl ester over close analogs.

Propan-2-yl 1H-pyrazole-5-carboxylate: Evidence-Based Differentiation


Enhanced Lipophilicity vs. Methyl Ester

Propan-2-yl 1H-pyrazole-5-carboxylate exhibits a calculated AlogP of 1.29, significantly higher than the reported logP of 0.20 for methyl 1H-pyrazole-5-carboxylate . This 1.09 logP unit increase corresponds to approximately a 12-fold greater partition coefficient in octanol-water, indicating substantially increased lipophilicity conferred by the isopropyl ester moiety .

Medicinal Chemistry ADME Profiling LogP

Reduced Volatility vs. Methyl/Ethyl Analogs

The boiling point of propan-2-yl 1H-pyrazole-5-carboxylate is 281.1±13.0 °C at 760 mmHg, compared to 271.1±13.0 °C for methyl 1H-pyrazole-5-carboxylate and 279.2 °C for ethyl 1H-pyrazole-5-carboxylate [1]. This represents a 10 °C increase over the methyl ester and a 2 °C increase over the ethyl ester, reflecting the larger alkyl group's contribution to molecular weight and intermolecular interactions [1].

Organic Synthesis High-Temperature Reactions Volatility

Qualified Drug Impurity Reference Standard

Propan-2-yl 1H-pyrazole-5-carboxylate is explicitly marketed and utilized as a reference substance for drug impurity analysis in pharmaceutical research and quality control [1]. While methyl and ethyl pyrazole carboxylates are available as general synthetic intermediates, the isopropyl ester's inclusion in vendor catalogs specifically as a drug impurity reference standard indicates its validated utility in regulatory-facing analytical methods [1].

Pharmaceutical Quality Control Impurity Profiling Analytical Chemistry

Propan-2-yl 1H-pyrazole-5-carboxylate: Recommended Applications


Impurity Reference Standard for Method Validation

Procure propan-2-yl 1H-pyrazole-5-carboxylate when establishing or validating analytical methods (HPLC, LC-MS) for detecting pyrazole-related impurities in active pharmaceutical ingredients. Its explicit qualification as a drug impurity reference standard [1] supports regulatory compliance in stability studies and batch release testing, where substituting an unqualified analog would compromise method integrity.

Medicinal Chemistry: Enhanced Membrane Permeability

Select this isopropyl ester over methyl or ethyl analogs when designing pyrazole-based lead compounds intended for cellular assays or oral bioavailability studies. The significantly higher lipophilicity (AlogP 1.29 vs. 0.20 for methyl ester) is predicted to improve passive diffusion across biological membranes, potentially enhancing in vitro activity readouts.

High-Temperature Organic & Polymer Synthesis

Utilize propan-2-yl 1H-pyrazole-5-carboxylate in synthetic sequences involving elevated temperatures where volatile esters (methyl, ethyl) may evaporate or decompose. Its 10 °C higher boiling point than the methyl analog [2] provides a broader operational window for reactions requiring thermal input, reducing the need for sealed vessel conditions.

Lipophilic Agrochemical Building Block

Employ this ester as a precursor in the synthesis of pyrazole-containing herbicides or fungicides where lipophilicity influences foliar uptake and translocation [3]. The isopropyl group's contribution to overall logP aligns with the physicochemical profile of many commercial agrochemical active ingredients, offering a synthetically tractable entry point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for propan-2-yl 1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.